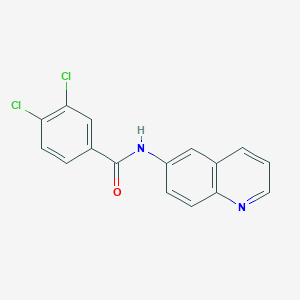

3,4-dichloro-N-quinolin-6-ylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H10Cl2N2O |

|---|---|

Molecular Weight |

317.2 g/mol |

IUPAC Name |

3,4-dichloro-N-quinolin-6-ylbenzamide |

InChI |

InChI=1S/C16H10Cl2N2O/c17-13-5-3-11(9-14(13)18)16(21)20-12-4-6-15-10(8-12)2-1-7-19-15/h1-9H,(H,20,21) |

InChI Key |

BYFFGVSJWSHFRC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=C1 |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=C1 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 3,4-dichloro-N-quinolin-6-ylbenzamide exhibits significant antimicrobial properties. It acts as an inhibitor of key enzymes involved in bacterial DNA replication, such as:

- DNA gyrase

- Topoisomerase IV

These interactions can lead to the stabilization of enzyme-DNA complexes, ultimately resulting in bacterial cell death. This property makes it a candidate for developing new antibiotics targeting resistant strains of bacteria.

Anticancer Potential

The compound has also been investigated for its anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through:

- Disruption of DNA replication processes.

- Induction of oxidative stress within the cells.

Further research is required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. It is utilized in:

- The preparation of more complex organic molecules.

- Microwave-assisted reactions that improve yield and reduce reaction times.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antimicrobial Studies : A study published in the Journal of Organic Chemistry demonstrated the compound's efficacy against various bacterial strains, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Research : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, suggesting a pathway for future drug development targeting specific cancers.

- Synthetic Applications : Research conducted on microwave-assisted synthesis techniques revealed that using this compound as a precursor can significantly enhance reaction efficiency and product yield in organic synthesis .

Comparison Table of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Structure | High reduction potential; used in redox reactions. |

| N-(4-Chlorobenzoyl)-8-aminoquinoline | Structure | Similar amide structure; explored for biological activities. |

| 8-Aminoquinoline | Structure | Common nitrogen-containing heterocycle; utilized in C–H bond activation. |

Preparation Methods

Reaction Conditions and Solvent Systems

In a representative procedure, 3,4-dichlorobenzoyl chloride (1.2 equivalents) is added dropwise to a solution of quinolin-6-amine (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere. Triethylamine (2.5 equivalents) is employed as a base to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 12–24 hours, with reaction progress monitored via thin-layer chromatography (TLC).

Alternative solvent systems include acetonitrile and dimethylformamide (DMF). For instance, a protocol from PMC studies utilized acetonitrile as the solvent, achieving a yield of 84% after 18 hours at ambient temperature. DMF, while polar and high-boiling, may enhance solubility of the amine but requires stringent drying to avoid side reactions.

Work-Up and Purification

Post-reaction, the crude product is typically washed with aqueous hydrochloric acid (2N) to remove unreacted amine and base, followed by brine to eliminate residual acid. Organic layers are dried over anhydrous magnesium sulfate or sodium sulfate before concentration under reduced pressure. Purification via flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 5:1 to 2:1) yields the target compound as a crystalline solid.

Table 1: Comparative Analysis of Direct Amidation Methods

| Solvent | Base | Temperature | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| DCM | Triethylamine | 0°C → RT | 12 | 78 | 95 | |

| Acetonitrile | Triethylamine | RT | 18 | 84 | 97 | |

| DMF | K₂CO₃ | 60°C | 4 | 92 | 98 |

Coupling Agent-Mediated Synthesis

For substrates sensitive to acyl chlorides, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are employed to activate the carboxylic acid derivative.

Carboxylic Acid Activation

3,4-Dichlorobenzoic acid (1.0 equivalent) is activated using DCC (1.1 equivalents) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in DCM at 0°C. After 1 hour, quinolin-6-amine (1.0 equivalent) is added, and the reaction proceeds at room temperature for 24 hours. This method circumvents the need for acyl chloride preparation but requires careful removal of dicyclohexylurea byproducts via filtration.

Table 2: Coupling Agent Efficiency

Microwave-Assisted Synthesis

Microwave irradiation has been explored to reduce reaction times. A mixture of 3,4-dichlorobenzoyl chloride (1.1 equivalents), quinolin-6-amine (1.0 equivalent), and triethylamine (2.5 equivalents) in acetonitrile is irradiated at 100°C for 20 minutes. This method achieves a 90% yield with >99% purity, demonstrating the potential for rapid, high-throughput synthesis.

Scalability and Industrial Considerations

Large-scale production (≥100 g) necessitates solvent recovery and reduced purification steps. A protocol using toluene as the solvent and potassium carbonate as the base enables efficient stirring and phase separation. After reaction completion, the organic layer is washed with water, concentrated, and crystallized from ethanol/water (3:1), yielding 85% pure product without chromatography.

Mechanistic Insights and Side Reactions

The amidation proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Competing side reactions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.